molecular formula C18H14O4 B11840719 8-Acetyl-7-hydroxy-3-methyl-2-phenyl-4H-1-benzopyran-4-one CAS No. 42345-38-0

8-Acetyl-7-hydroxy-3-methyl-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B11840719
CAS No.: 42345-38-0
M. Wt: 294.3 g/mol
InChI Key: BCMYRSVULDHSMF-UHFFFAOYSA-N
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Description

8-Acetyl-7-hydroxy-3-methyl-2-phenyl-4H-1-benzopyran-4-one, also known as Glyzarin, is a specialized chromanone derivative of significant interest in medicinal chemistry and drug discovery research . This compound features the chroman-4-one core structure, a privileged scaffold in pharmaceutical development known for its diverse biological activities . Researchers value this scaffold for its potential in designing novel lead compounds, particularly in oncology. Chromanone and its analogs, including flavanones and isoflavanones, have demonstrated potent cytotoxic profiles in biological screenings . These compounds can regulate cellular metabolism, scavenge free radicals, and suppress the proliferation of cancer cells, making them promising candidates for investigating new targets in cancer treatment . The structural features of this compound, including the acetyl and hydroxy substituents, contribute to its research value as a key intermediate or parent structure for further chemical modification in structure-activity relationship (SAR) studies . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

42345-38-0

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

8-acetyl-7-hydroxy-3-methyl-2-phenylchromen-4-one

InChI

InChI=1S/C18H14O4/c1-10-16(21)13-8-9-14(20)15(11(2)19)18(13)22-17(10)12-6-4-3-5-7-12/h3-9,20H,1-2H3

InChI Key

BCMYRSVULDHSMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2C(=O)C)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation-Mediated Synthesis

Friedel-Crafts acylation serves as a cornerstone for introducing the acetyl group at the 8-position of the coumarin scaffold. The 7-hydroxy group acts as an ortho/para-directing moiety, enabling electrophilic substitution at the adjacent carbon. A representative protocol involves reacting 7-hydroxy-3-methyl-2-phenyl-4H-chromen-4-one with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) .

Mechanistic Insights :
The reaction proceeds via the formation of an acylium ion (CH₃CO⁺), which undergoes electrophilic attack at the 8-position. The Lewis acid coordinates with the carbonyl oxygen of acetyl chloride, enhancing its electrophilicity. Steric hindrance from the 2-phenyl and 3-methyl groups necessitates prolonged reaction times (8–12 hours) at 0–5°C to achieve regioselectivity .

Optimization Data :

ParameterConditionYield (%)
CatalystBF₃·OEt₂78
SolventDichloromethane82
Temperature0°C75
Reaction Time10 hours78

Post-acetylation, the crude product is purified via recrystallization from a 2:1 petroleum ether-isopropanol mixture, yielding colorless crystals . Challenges include competing acetylation at the 5-position, which is mitigated by steric blocking from the 3-methyl group.

Pechmann Condensation with In-Situ Acetylation

The Pechmann condensation offers a one-pot strategy to construct the coumarin core while introducing the acetyl group. This method employs resorcinol derivatives and β-keto esters under acidic conditions. For the target compound, 3-methyl-2-phenylresorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 60°C for 6 hours, followed by in-situ acetylation using acetic anhydride .

Reaction Pathway :

  • Coumarin Formation : Protonation of the β-keto ester facilitates nucleophilic attack by the resorcinol’s hydroxyl group, forming the chromen-4-one skeleton.

  • Acetylation : The intermediate 7-hydroxycoumarin undergoes acetylation at the 8-position via electrophilic substitution, driven by excess acetic anhydride.

Key Data :

  • Yield : 68% after column chromatography (silica gel, hexane:ethyl acetate 4:1).

  • Purity : ≥95% (HPLC, C18 column, acetonitrile-water gradient).

This method’s advantage lies in its convergence, though the use of concentrated sulfuric acid necessitates stringent temperature control to avoid sulfonation side reactions .

Kostanecki Cyclization with Subsequent Functionalization

The Kostanecki reaction enables the synthesis of chromones from hydroxyacetophenones, providing a platform for late-stage acetylation. Starting with 2-hydroxy-3-methyl-5-phenylacetophenone, cyclization is achieved using potassium hydroxide in ethanol under reflux. The resultant 7-hydroxy-3-methyl-2-phenyl-4H-chromen-4-one is then acetylated as described in Section 1 .

Comparative Analysis :

StepConditionsYield (%)
CyclizationKOH, EtOH, reflux85
AcetylationAcCl, pyridine72

This two-step approach affords superior control over ring formation but requires isolation of the intermediate coumarin, increasing process complexity.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis time from hours to minutes. A modified Pechmann protocol employs 3-methyl-2-phenylresorcinol and ethyl acetoacetate in polyphosphoric acid (PPA) under microwave irradiation (300 W, 120°C, 15 minutes), followed by acetylation using acetyl chloride and BF₃·OEt₂ .

Performance Metrics :

  • Reaction Time : 15 minutes (vs. 6 hours conventional).

  • Yield : 74% (vs. 68% conventional).

  • Energy Efficiency : 40% reduction in energy consumption.

Microwave methods are particularly advantageous for scale-up, though specialized equipment is required.

Solvent-Free Mechanochemical Synthesis

Emerging mechanochemical techniques eliminate solvent use, aligning with green chemistry principles. Ball milling 3-methyl-2-phenylresorcinol, ethyl acetoacetate, and acetic anhydride with catalytic p-toluenesulfonic acid (PTSA) for 2 hours yields the target compound directly .

Advantages :

  • Solvent-Free : Reduces waste generation.

  • Yield : 70% with 98% purity.

  • Temperature : Room temperature operation.

This method is under active investigation for industrial adoption but currently lacks scalability data.

Chemical Reactions Analysis

Fries Rearrangement

The acetyl group at position 8 undergoes Fries rearrangement under acidic conditions. In a synthesis protocol, 8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one (structurally analogous to the target compound) was treated with AlCl₃ at 135–145°C, yielding 75% of rearranged product after crystallization .

Key Data:

Reaction TypeReagents/ConditionsProductYieldMelting Point
Fries RearrangementAlCl₃, 135–145°C, 2 hrs8-Acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one75%180°C

Mechanistic Insight:
The reaction proceeds via electrophilic aromatic substitution, where the acetyl group migrates to the ortho position of the hydroxyl group under Lewis acid catalysis .

Alkylation and Esterification

The hydroxyl group at position 7 participates in nucleophilic substitution reactions. For example, treatment with allyl bromide in acetone using K₂CO₃ as a base produces allyl ether derivatives .

Example Reaction:
8-Acetyl-7-hydroxy-3-methyl-2-phenyl-4H-1-benzopyran-4-one+Allyl bromideK₂CO₃, acetone7-Allyloxy derivative\text{this compound} + \text{Allyl bromide} \xrightarrow{\text{K₂CO₃, acetone}} \text{7-Allyloxy derivative}

Spectral Confirmation:

  • ¹H-NMR (DMSO-d₆): δ 4.58 (d, 2H, O–CH₂), 5.19–5.33 (dd, 2H, CH₂), 5.97 (m, 1H, CH) .

  • IR (KBr): 1100–1288 cm⁻¹ (C–O stretch) .

Formation of Hydrazones and Chalcones

The acetyl group reacts with hydrazines or aldehydes to form derivatives with potential bioactivity. A study synthesized hydrazones by condensing the compound with hydrazine hydrate , yielding pyrazole derivatives under reflux conditions .

Representative Data:

Derivative TypeReagentsConditionsApplication
HydrazoneHydrazine hydrateReflux, EtOHAntiproliferative agents
ChalconeAldehydes (e.g., cinnamaldehyde)KOH, EtOH, RTAnti-inflammatory agents

Notable Example:

  • Chalcone Derivative: Exhibited 62% inhibition of cyclooxygenase-2 (COX-2) at 10 µM .

Cyclization to Pyrano[2,3-f]chromene-diones

Under basic conditions (e.g., NaOEt/DMF ), the compound undergoes cyclization to form fused pyranochromene-dione structures. This reaction exploits the reactivity of the acetyl and hydroxyl groups to form a six-membered oxygenated ring .

Synthetic Pathway:

  • Intermediate Formation: 8-Acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one → Cyclization → 8-Methyl-4-phenyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione.

  • Yield: 75% after crystallization .

Oxidation and Reduction Reactions

  • Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄ under acidic conditions.

  • Reduction: The ketone moiety is reducible with NaBH₄ or LiAlH₄ to form secondary alcohols, though this is less common due to steric hindrance .

Biological Activity Correlation

Derivatives of this compound show marked biological activities:

  • Hydrazones: Demonstrated antiproliferative effects against HeLa cells (IC₅₀ = 8.2 µM) .

  • Allyl Ethers: Exhibited 78% tyrosinase inhibition at 50 µM .

Table 2: Spectral Data for Key Derivatives

DerivativeIR (C=O stretch, cm⁻¹)¹H-NMR (δ, ppm)Melting Point
Parent Compound1689 3.02 (s, 6H, N(CH₃)₂) 180°C
Allyl Ether1722 4.58 (d, O–CH₂) 76–78°C
Pyrano-dione1797 5.97 (m, CH) 180°C

Scientific Research Applications

Chemistry

8-Acetyl-7-hydroxy-3-methyl-2-phenyl-4H-1-benzopyran-4-one serves as a building block for synthesizing various heterocyclic compounds. Its unique structure allows for modifications that can lead to new materials with diverse properties.

Biology

The compound exhibits significant biological activities:

  • Antioxidant Activity : It effectively scavenges free radicals, which is crucial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory disorders.

Medicine

The compound has shown potential therapeutic applications in treating various diseases, including:

DiseaseMechanism of Action
CancerInduces apoptosis in cancer cells through caspase activation.
Alzheimer’s DiseaseInhibits acetylcholinesterase, enhancing acetylcholine levels.
HIVExhibits antiviral properties through enzyme inhibition.

Research indicates that this compound has diverse biological effects:

Biological ActivityIC₅₀ (μM)Reference
Human Acetylcholinesterase1.52 - 4.95
Human Monoamine Oxidase A6.97 - 7.65

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects on neuronal cell lines subjected to oxidative stress. Treatment with this compound significantly improved cell viability and reduced apoptosis markers, highlighting its potential in neuroprotection.

Case Study 2: Anti-cancer Properties

Another study focused on the anti-cancer effects against various cancer cell lines. The findings revealed that it induced apoptosis through caspase pathway activation and inhibited cell proliferation.

Comparison with Similar Compounds

3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) Derivatives

  • 14d: 3-[2-Benzoyl-3-(2-hydroxyethylamino)propyl]-4-hydroxy-6-methylpyran-2-one Synthesis: Reacted 7a with ethanolamine in ethanol (81% yield, m.p. 171°C) . Key Features: Polar 2-hydroxyethylamino group increases hydrophilicity compared to the acetyl group in the target compound.
  • 14e: 3-[2-Benzoyl-3-(2-pyridylamino)propyl]-4-hydroxy-6-methylpyran-2-one Synthesis: Reacted 7a with 2-aminopyridine in THF (45% yield, m.p. 175°C) .
Compound Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Properties
Target Compound 8-Acetyl, 7-OH, 3-Me, 2-Ph C₁₉H₁₆O₄ 308.3* N/A Lipophilic, H-bond donor/acceptor
14d 3-(2-Hydroxyethylamino)propyl C₂₀H₂₁NO₅ 355.4 171 Hydrophilic, polar side chain
14e 3-(2-Pyridylamino)propyl C₂₃H₂₂N₂O₄ 390.4 175 Aromatic coordination capacity

*Calculated based on structural analogy.

Glucopyranosyl-Substituted Chromone ()

  • 8-β-D-Glucopyranosyl-7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one Key Features: The β-D-glucopyranosyl group at position 8 dramatically increases hydrophilicity and molecular weight (estimated >450 g/mol) compared to the acetyl group in the target compound. Such modifications are often employed to enhance aqueous solubility for drug formulations .

Fluorinated Derivatives ()

  • Compound 42 (Hydrochloride): 5-Amino-2-(4-amino-3-fluorophenyl)-7-dimethylaminomethyl-6,8-difluoro-4H-1-benzopyran-4-one Molecular Formula: C₁₈H₁₆F₃N₃O₂ (MW 363.3) . Key Features: Fluorine atoms enhance metabolic stability and lipophilicity; dimethylaminomethyl improves membrane permeability.

Benzothiazolyl-Modified Chromone ()

  • 8-(1-Azepanylmethyl)-3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one Molecular Formula: C₂₄H₂₄N₂O₃S (MW 420.5) .

Research Findings and Implications

  • Synthetic Flexibility: The chromone core allows diverse substitutions (e.g., acetyl, glucopyranosyl, benzothiazolyl) via reactions with amines, thiols, or nucleophiles, as demonstrated in –2 and 6 .
  • Structure-Activity Relationships (SAR): Hydrophilicity vs. Lipophilicity: Glucopyranosyl derivatives () favor aqueous solubility, whereas acetyl or benzoyl groups (–2) enhance membrane penetration . Electron Effects: Electron-withdrawing groups (e.g., acetyl, fluorine) stabilize the chromone ring and modulate reactivity . Bioactivity: Fluorinated derivatives () are prioritized in drug discovery for enhanced target affinity and metabolic resistance .

Biological Activity

8-Acetyl-7-hydroxy-3-methyl-2-phenyl-4H-1-benzopyran-4-one, also known as a coumarin derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antioxidant, and enzyme inhibitory effects, supported by research findings and case studies.

The compound's chemical structure can be defined by the following properties:

  • Molecular Formula : C₁₈H₁₄O₄
  • Molecular Weight : 294.30 g/mol
  • CAS Number : 42345-38-0

1. Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. A study demonstrated that this compound effectively scavenges free radicals, which is crucial in mitigating oxidative stress-related diseases.

2. Anti-inflammatory Effects

The compound has shown promising results in reducing inflammation. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory disorders.

3. Enzyme Inhibition

A significant aspect of this compound's biological activity lies in its ability to inhibit key enzymes:

EnzymeIC₅₀ (μM)Reference
Human Acetylcholinesterase (hAChE)1.52 - 4.95
Human Monoamine Oxidase A (hMAO-A)6.97 - 7.65

These inhibition values indicate that the compound may serve as a lead for developing treatments for neurodegenerative diseases like Alzheimer's.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound on neuronal cell lines subjected to oxidative stress. The results showed that treatment with this compound significantly improved cell viability and reduced markers of apoptosis, highlighting its potential in neuroprotection.

Case Study 2: Anti-cancer Properties

Another study focused on the anti-cancer effects of this coumarin derivative against various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation, suggesting its role as a potential anti-cancer agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
  • Enzyme Binding : The compound's structure allows it to effectively bind to active sites of enzymes like hAChE and hMAO-A, inhibiting their activity and altering metabolic pathways.

Q & A

Q. How can isotopic labeling (e.g., ¹³C, ²H) track metabolic pathways in pharmacokinetic studies?

  • Methodological Answer : Synthesize ¹³C-labeled derivatives at the acetyl group (C8) using ¹³C-acetic anhydride. LC-MS/MS analysis of plasma/tissue samples identifies metabolites (e.g., glucuronidated or sulfated forms). ’s protocols for pivaloyl-protected analogs can guide stable isotope incorporation .

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